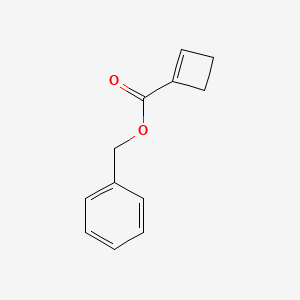
Benzyl cyclobut-1-enecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl cyclobut-1-enecarboxylate is an organic compound with the molecular formula C12H12O2 It is characterized by a cyclobutene ring fused to a carboxylate ester group and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl cyclobut-1-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobut-1-enecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl cyclobut-1-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Substitution: NaH or NaOMe in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Benzyl cyclobut-1-enecarboxylic acid.
Reduction: Benzyl cyclobut-1-enemethanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl cyclobut-1-enecarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of benzyl cyclobut-1-enecarboxylate involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing transformation through catalytic processes. The pathways involved typically include ester hydrolysis, oxidation, and reduction reactions, depending on the enzyme and conditions used .
Comparison with Similar Compounds
Cyclobut-1-enecarboxylic acid: Shares the cyclobutene ring and carboxylate group but lacks the benzyl group.
Benzyl acetate: Contains the benzyl group and ester functionality but has an acyclic structure.
Benzyl benzoate: Features a benzyl group and ester linkage but with a benzoic acid moiety instead of cyclobutene.
Uniqueness: Benzyl cyclobut-1-enecarboxylate is unique due to its combination of a strained cyclobutene ring and a benzyl ester group, which imparts distinct reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
benzyl cyclobutene-1-carboxylate |
InChI |
InChI=1S/C12H12O2/c13-12(11-7-4-8-11)14-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2 |
InChI Key |
AFAIUTSANZHWNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















